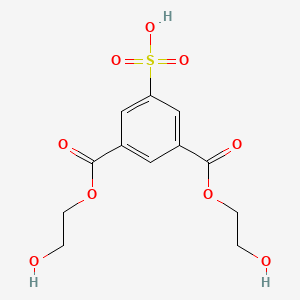
N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluoroaniline, 3,4-dimethoxybenzyl chloride, and 7-methoxyquinazoline. The reactions could involve nucleophilic substitution, condensation, and cyclization under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen or the addition of hydrogen, changing the compound’s properties.
Substitution: This reaction might involve replacing one functional group with another, which could be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated analog.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, inhibiting or activating their function, and modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinazoline derivatives with different substituents. Examples could be:
- N4-(3-chlorophenyl)-N4-(3,4-dimethoxybenzyl)-quinazoline-4,6-diamine
- N4-(4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-quinazoline-4,6-diamine
Uniqueness
The uniqueness of N4-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethoxybenzyl)-7-methoxyquinazoline-4,6-diamine lies in its specific combination of substituents, which could confer unique biological activities or chemical properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C24H22ClFN4O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-4-N-[(3,4-dimethoxyphenyl)methyl]-7-methoxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C24H22ClFN4O3/c1-31-21-7-4-14(8-23(21)33-3)12-30(15-5-6-18(26)17(25)9-15)24-16-10-19(27)22(32-2)11-20(16)28-13-29-24/h4-11,13H,12,27H2,1-3H3 |
InChI Key |
RFRWVLWYANCCHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815095.png)

![2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)

![N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12815125.png)
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)





![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)
![Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B12815194.png)

